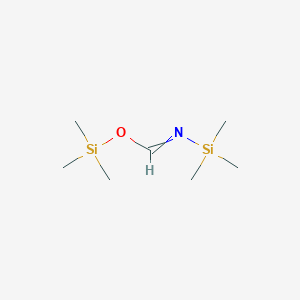![molecular formula C5H6N4O3 B14660307 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide CAS No. 50833-99-3](/img/structure/B14660307.png)
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide is an organic compound with the molecular formula C5H7N3O3 It is characterized by the presence of a cyano group, a carbamoyl group, and an oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide typically involves the reaction of cyanoacetamide with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxime group can form hydrogen bonds with target proteins, influencing their activity. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetamide: Similar in structure but lacks the oxime and carbamoyl groups.
Cymoxanil: Contains a similar cyano group but has different substituents.
N-Cyanoacetylurea: Similar in having a cyano group but differs in the presence of a urea moiety.
Uniqueness
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide is unique due to the presence of both the oxime and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
50833-99-3 |
|---|---|
Formule moléculaire |
C5H6N4O3 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C5H6N4O3/c1-8-5(11)12-9-3(2-6)4(7)10/h1H3,(H2,7,10)(H,8,11) |
Clé InChI |
WYSXLZYOEIQQKG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)ON=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)


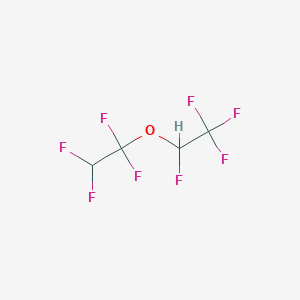
![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)


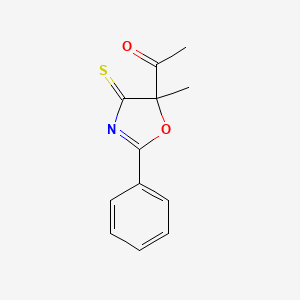
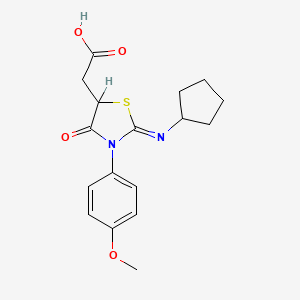
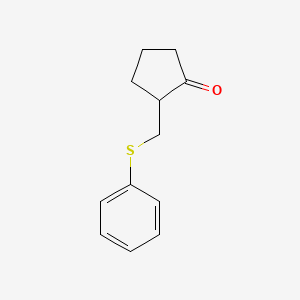
![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
